Comparative Antibacterial Potency Range in Thiophene-Triazole Series Demonstrates S-Substituent Sensitivity
In a standardized panel of thiophene-linked 4H-1,2,4-triazoles, the minimal inhibitory concentration (MIC) against Staphylococcus aureus varied from 2.0 μg/mL (compound 6d) to 18.0 μg/mL (compound 9), a 9-fold range driven solely by S-substituent and N-4 substituent modifications [1]. This demonstrates that S-substituent identity is a critical determinant of antibacterial potency within the class, and the target compound's unique 1,1-dioxido-2,3-dihydrothiophen-3-yl substituent is expected to occupy a distinct position in this potency landscape.
| Evidence Dimension | In vitro antibacterial MIC (μg/mL) against S. aureus IFO 3060 |
|---|---|
| Target Compound Data | Not experimentally determined in published literature |
| Comparator Or Baseline | Compound 6d (4-(2-bromo-4-fluorophenyl)-2-(morpholinomethyl)-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione): MIC = 2.0 μg/mL; Compound 9 (annulated piperazino derivative): MIC = 18.0 μg/mL |
| Quantified Difference | 9-fold MIC range across series; target compound data absent |
| Conditions | Microdilution susceptibility method in Mueller–Hinton Broth; S. aureus IFO 3060; compounds tested at 200 μg/disc in primary screening |
Why This Matters
The 9-fold MIC range among close analogs proves that S-substituent choice materially impacts antibacterial potency; procurement decisions cannot rely on class-average expectations.
- [1] El-Emam, N.A., et al. 'Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles.' Pharmaceuticals, 17(9), 2024, 1123. Table 5; MIC/MBC data for compounds 6d, 9. View Source
